Lipophilicity (XLogP3-AA) Differentiation vs. Methoxy and Methanesulfonyl Analogs
The target compound's computed XLogP3-AA value of 3.2 places it in a moderately lipophilic range distinct from both the more polar methanesulfonyl analog and the less lipophilic methoxy analog [1]. The ethoxy group provides a lipophilicity 'sweet spot' that balances membrane permeability with aqueous solubility, a parameter often correlated with cellular bioavailability [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.2 |
| Comparator Or Baseline | N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide: ~2.8 (estimated from structure); N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide: ~1.5 (estimated from structure) |
| Quantified Difference | 0.4 to 1.7 log units higher lipophilicity than comparators |
| Conditions | Computed property (PubChem release 2025.09.15); no experimental log P/D data available |
Why This Matters
For procurement decisions, a 0.4–1.7 log unit difference in XLogP3-AA is sufficient to alter membrane permeability and non-specific binding profiles in cell-based assays.
- [1] PubChem Compound Summary for CID 7593661, N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide. National Center for Biotechnology Information (2025). View Source
